Structural Uniqueness vs. Mono-Heterocyclic and Positional Isomer Analogs
3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is the only commercially available propanoic acid derivative that incorporates both a pyrrole and a thiophene ring at the β-position. This contrasts with analogs bearing only a single heterocycle, such as 3-(1H-pyrrol-1-yl)propanoic acid (CAS 89059-06-3) and 3-(thiophen-2-yl)propanoic acid (CAS 5928-51-8) [1]. The dual heteroaromatic substitution is critical for exploring π-stacking interactions in target binding pockets and provides a unique vector for synthetic elaboration .
| Evidence Dimension | Heterocyclic substitution pattern at propanoic acid β-position |
|---|---|
| Target Compound Data | Both 1H-pyrrol-1-yl and thiophen-2-yl groups present |
| Comparator Or Baseline | 3-(1H-pyrrol-1-yl)propanoic acid: pyrrole only; 3-(thiophen-2-yl)propanoic acid: thiophene only |
| Quantified Difference | Qualitative difference in heteroaromatic content; additional π-electron density and H-bond acceptor capacity |
| Conditions | Structural comparison based on IUPAC nomenclature and chemical formula |
Why This Matters
Procurement of this dual-heterocyclic scaffold enables SAR exploration not possible with mono-substituted analogs, justifying its selection for lead optimization programs.
- [1] PubChem. 3-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid. PubChem CID 44121986. View Source
